molecular formula C7H7F3N2O B1487185 6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol CAS No. 2091329-98-3

6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol

Cat. No.: B1487185
CAS No.: 2091329-98-3
M. Wt: 192.14 g/mol
InChI Key: PPYAVFRSJDRUBA-UHFFFAOYSA-N
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Description

6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol is a chemical compound characterized by a pyrimidin-4-ol core structure with a trifluoropropyl group attached to the 6th position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrimidin-4-ol and 3,3,3-trifluoropropyl halides.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoropropyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-4-ol core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It may bind to specific receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyrimidin-4-ol: Similar structure but with a trifluoromethyl group instead of trifluoropropyl.

  • 6-(Fluoropropyl)pyrimidin-4-ol: Similar structure but with a fluoropropyl group instead of trifluoropropyl.

Uniqueness: 6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-(3,3,3-trifluoropropyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)2-1-5-3-6(13)12-4-11-5/h3-4H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYAVFRSJDRUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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